3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
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Overview
Description
Synthesis Analysis
The compound can be synthesized through various methods, including the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of benzoxazole derivatives with significant stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
X-ray diffraction (XRD) studies have revealed detailed insights into the crystalline and molecular structures of related benzoxazole compounds, highlighting the nonplanar Z-isomers and their π–π stacking interactions in crystalline states (Afonin et al., 2018).
Chemical Reactions and Properties
3-(Benzothiazol-2-yl)-3-oxopropanenitrile and its derivatives exhibit a range of reactivities, including the formation of hydrazones and their intramolecular cyclization into various heterocyclic derivatives, showcasing the compound's versatility in synthetic organic chemistry (Farag et al., 1996).
Physical Properties Analysis
The physical properties of benzoxazole derivatives, including melting points, solubility, and crystalline forms, can be characterized using various spectroscopic techniques and elemental analysis, providing a foundation for further chemical investigations and applications.
Chemical Properties Analysis
Vibrational spectroscopy and density functional theory (DFT) analysis offer deep insights into the structure of benzoxazole derivatives, including charge distributions and molecular dynamics. These studies highlight the compound's biological activity and the significance of weak interactions in its structural formation (Arslan et al., 2008).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile and its derivatives have been synthesized and studied for their potential biological activities. A study detailed the synthesis of various heterocyclic compounds containing the benzoxazole moiety, emphasizing their expected biological activities (Abdelhamid, Baghos, & Halim, 2008).
Development of Analgesic and Anti-Inflammatory Derivatives
Although the main focus of your request is not on drug use and dosage, it's notable that some derivatives of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile have been synthesized for their potential analgesic and anti-inflammatory properties, highlighting the versatility of this compound in various research applications (Gülcan et al., 2003).
Chemical Reactions and Properties
Bipyrazole and Pyrazolylpyrimidine Derivatives
This compound reacts with several nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The study confirms the structures of the products through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).
Crystal and Electronic Structure Analysis
The crystal and electronic structure of a related compound, showcasing the detailed analysis of its physical and chemical properties in solid and gas phases. This study provides insights into the dynamics and intermolecular interactions of such compounds (Wang et al., 2016).
X-ray Diffraction and NMR Studies
Comprehensive X-ray diffraction and NMR studies have been conducted on some derivatives, offering valuable information on their crystalline structures and confirming their substantial nonplanar nature (Afonin et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKDMJWXRXNJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384057 |
Source
|
Record name | 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile | |
CAS RN |
13610-55-4 |
Source
|
Record name | 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-3(2H)-benzoxazolepropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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